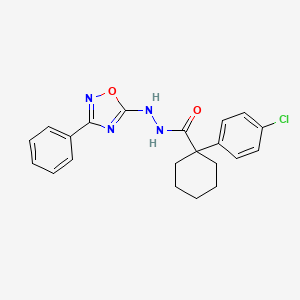![molecular formula C16H19N3O3 B7431207 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione is a compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione involves its interaction with the NMDA receptor and acetylcholinesterase. As an NMDA receptor antagonist, this compound binds to the receptor and prevents the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP). As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been reported to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione in lab experiments is its selectivity for the NMDA receptor and acetylcholinesterase. This allows researchers to investigate the specific roles of these targets in various biological processes. One limitation of this compound is its low yield in the synthesis method, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione involves the reaction of 4-methoxybenzylamine with diethyl malonate, followed by cyclization using triphosgene and triethylamine. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-12-4-2-11(3-5-12)6-19-13(20)15-7-17-9-16(15,14(19)21)10-18-8-15/h2-5,17-18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFFBDCLJNSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C34CNCC3(C2=O)CNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![5-(4-tert-butylphenyl)-N-[2-(4-ethylpiperazin-1-yl)propyl]-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431137.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)



![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
